5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group, an isopropyl group, and a sulfonyl chloride functional group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds, forming new C-C or C-N bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The triazole ring may also interact with biological targets through hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonate: Contains a sulfonate ester group.
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonothioate: Contains a sulfonothioate group.
Uniqueness
The uniqueness of 5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride lies in its highly reactive sulfonyl chloride group, which allows for versatile chemical modifications
Properties
Molecular Formula |
C7H12ClN3O2S |
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Molecular Weight |
237.71 g/mol |
IUPAC Name |
5-ethyl-4-propan-2-yl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClN3O2S/c1-4-6-9-10-7(14(8,12)13)11(6)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
SZPBWYBVIUIMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1C(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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